molecular formula C13H19BO3 B1441416 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 946427-03-8

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1441416
M. Wt: 234.1 g/mol
InChI Key: KQELZLCLCNPDMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves borylation, a process where a boron group is added to a molecule. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) phenoxy)methyl)benzonitrile have been synthesized and characterized using various spectroscopic methods and X-ray diffraction. These compounds' molecular structures have been optimized and confirmed using density functional theory (DFT) calculations, proving consistency with crystal structures determined by X-ray single crystal diffraction (Wu, Chen, Chen, & Zhou, 2021).
  • Similar studies were conducted on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, emphasizing the importance of DFT in confirming the molecular structures and exploring their physicochemical properties (Huang et al., 2021).

Application in Fluorescence and Polymerization

  • These compounds have been utilized in the development of fluorescent probes and polymers. For instance, certain boron esters were used in Suzuki-Miyaura chain growth polymerization, leading to the creation of bright, emission-tuned nanoparticles useful in fluorescence applications (Fischer, Baier, & Mecking, 2013).

Development of Boronate Esters and Their Derivatives

  • The creation of various boronate esters, including those derived from carbazole and phenoxazine, has been achieved. These compounds serve as key electron donors and intermediates in synthetic approaches, potentially impacting materials science and organic electronics (Bifari & El-Shishtawy, 2021).

Advances in Sensing and Detection Technologies

  • Boron ester compounds have been used in the development of organic thin-film fluorescence probes, showing promise in detecting hydrogen peroxide vapor, a key indicator of peroxide-based explosives. This highlights their potential in safety and security applications (Fu et al., 2016).

Potential in Medicinal Chemistry and Biological Studies

  • Studies have explored the use of boronated phosphonium salts containing arylboronic acid and their in vitro cytotoxicity and cellular uptake, opening avenues for their application in medical research and therapy (Morrison et al., 2010).

Synthesis of Novel Compounds and Their Potential Applications

  • Novel synthetic methods have been developed for creating compounds such as 2,4-disubstituted-phthalazin-1(2H)-one and 3,7-disubstituted-2H-benzo[b][1,4] oxazine derivatives. These compounds, containing boronate esters, show potential as HGF-mimetic agents, which could have implications in cancer research and treatment (Das, Tang, & Sanyal, 2011).

Safety And Hazards

The safety and hazards associated with “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” are not well-documented. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQELZLCLCNPDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726480
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

CAS RN

946427-03-8
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AB Williams, RN Hanson - Tetrahedron, 2012 - Elsevier
As part of our ongoing project to develop new molecular probes for estrogen receptor-alpha, we are exploring the utility of internally-substituted asymmetric biphenyls as a …
Number of citations: 14 www.sciencedirect.com
Z Szlavik, M Csekei, A Paczal, ZB Szabo… - Journal of Medicinal …, 2020 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 48 pubs.acs.org
S Feng, M Yang, Z Zhang, Z Wang, D Hong… - Bioorganic & medicinal …, 2009 - Elsevier
According to the docking studies and the analysis of a co-crystal structure of GW4064 with FXR, a series of 3-aryl heterocyclic isoxazole analogs were designed and synthesized. N-…
Number of citations: 57 www.sciencedirect.com
S Sipos, B Bálint, ZB Szabó, L Ondi, M Csékei… - ACS …, 2021 - ACS Publications
Following the identification of thieno[2,3-d]pyrimidine-based selective and potent inhibitors of MCL-1, we explored the effect of core swapping at different levels of advancement. During …
Number of citations: 4 pubs.acs.org

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